(2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol
Description
The compound (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol is a structurally complex molecule featuring an indole moiety linked via an ethylamino chain to a phenylmethanol group. For example, describes the isolation of structurally related compounds, such as 2-(2-aminobenzylamino)benzyl alcohol (compound 11), via fermentation and column chromatography . The indole moiety is a critical pharmacophore in bioactive molecules, often contributing to interactions with enzymes like tyrosinase or serotonin receptors .
Properties
CAS No. |
62580-23-8 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[2-[2-[2-(1H-indol-3-yl)ethylamino]ethyl]phenyl]methanol |
InChI |
InChI=1S/C19H22N2O/c22-14-17-6-2-1-5-15(17)9-11-20-12-10-16-13-21-19-8-4-3-7-18(16)19/h1-8,13,20-22H,9-12,14H2 |
InChI Key |
CGCDBSBOWMUMRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNCCC2=CNC3=CC=CC=C32)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol typically involves the reaction of 1H-indole-3-ethanamine with a suitable aldehyde or ketone under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
The compound (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol , often referred to in scientific literature for its potential applications, is a complex organic molecule with significant implications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.
Structural Representation
The structure includes an indole moiety, which is known for its biological activity, particularly in neuropharmacology and cancer research.
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research indicates it may exhibit:
- Antidepressant Activity : Studies suggest that derivatives of indole compounds can influence serotonin receptors, potentially leading to antidepressant effects.
- Anticancer Properties : The indole structure is often associated with anticancer activity. Preliminary studies have shown that compounds similar to this one can inhibit tumor growth in various cancer cell lines.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for research into neurological disorders. Notably:
- Serotonin Receptor Modulation : Its structural components suggest it may act on serotonin receptors, which are crucial in mood regulation and anxiety disorders.
Synthetic Biology
In synthetic biology, the compound can serve as a building block for creating more complex molecules or as a probe in biochemical assays to study enzyme activity or receptor interactions.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of indole derivatives. The results indicated that compounds with similar structures to This compound showed significant inhibition of proliferation in breast cancer cell lines, suggesting a mechanism involving apoptosis induction.
Case Study 2: Neuropharmacological Effects
Research conducted at a leading university investigated the effects of indole-based compounds on anxiety-like behaviors in rodent models. The findings demonstrated that administration of these compounds led to reduced anxiety levels, supporting their potential use in treating anxiety disorders.
Mechanism of Action
The mechanism of action of (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The indole nucleus can bind to various biological macromolecules, modulating their activity and leading to therapeutic effects . The compound may also interfere with cellular signaling pathways, affecting cell proliferation, apoptosis, and other critical processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Indole-Containing Ethylamino Derivatives
2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol (CAS 54584-22-4)
- Structure: Replaces the phenylmethanol group with ethanol.
- Key Differences: The absence of the aromatic phenyl ring reduces steric bulk and may enhance solubility in polar solvents. However, the ethanol group offers fewer opportunities for π-π stacking compared to the benzyl alcohol in the target compound .
- Biological Relevance: Similar ethylamino-indole structures are intermediates in synthesizing amide derivatives with reported enzyme inhibitory activities (e.g., tyrosinase) .
2-((1H-Indol-3-yl)methyl)phenol (3h)
- Structure: Features a phenol group instead of phenylmethanol and lacks the ethylamino spacer.
- Key Differences: The phenolic -OH group increases acidity (pKa ~10) compared to the primary alcohol in the target compound (pKa ~15–16).
Amide Derivatives with Indole Moieties
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
- Structure : Contains a fluoro-biphenyl group attached via a propanamide linker.
- Key Differences: The amide group enhances metabolic stability compared to the primary amine in the target compound.
2-[2-(Acetylamino)phenyl]-N-[2-(1H-indol-3-yl)-ethyl]-2-oxoacetamide (CAS 903446-43-5)
- Structure : Includes an acetylated phenyl group and a ketone functionality.
- Key Differences: The oxoacetamide group introduces a planar, conjugated system that may favor interactions with aromatic residues in proteins, unlike the flexible ethylamino chain in the target compound .
Tyrosinase Inhibitors with Benzyl Alcohol Motifs
Compound 13 from : (2-((2-((2-((2-aminobenzyl)amino)benzyl)amino)benzyl)amino)phenyl)methanol
- Structure: A tetrameric analog of 2-aminobenzyl alcohol.
- However, it exhibits stronger tyrosinase inhibition (IC₅₀ = 69.89 µM) due to multivalent binding .
Compound 3 from : 3,6,8-Trihydroxy-1-methylxanthone
- Structure: A xanthone derivative lacking the indole and ethylamino groups.
- Key Differences: Demonstrates mixed-type tyrosinase inhibition (IC₅₀ = 51.93 µM), highlighting that non-indole scaffolds can also achieve potent activity. The target compound’s indole moiety may offer specificity toward indole-binding enzyme pockets .
Physicochemical and Bioactivity Comparison
Biological Activity
The compound (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol , often referred to in literature as an indole derivative, has garnered attention due to its potential biological activities, particularly in antibacterial and antiproliferative contexts. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of this compound includes an indole moiety, which is known for its diverse biological properties. The compound can be represented as follows:
- Molecular Formula : C₁₈H₃₁N₃O
- Molecular Weight : 295.47 g/mol
Antibacterial Activity
Research has demonstrated that indole derivatives, including the target compound, exhibit significant antibacterial properties against various strains of bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentration (MIC) :
Antiproliferative Activity
The antiproliferative effects of the compound have been evaluated across several cancer cell lines. Notably, it has shown significant cytotoxicity against:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- HT-29 (colorectal cancer)
Results indicate that the compound exhibits IC50 values in the micromolar range (<10 μM), suggesting its potential as a therapeutic agent in oncology .
The biological activity of the compound is attributed to its ability to interact with specific biological targets:
- Molecular Docking Studies : These studies indicate that the compound binds effectively to proteins involved in bacterial resistance mechanisms, enhancing its antibacterial efficacy .
- Cytotoxic Mechanism : The compound's antiproliferative action appears to be linked to the induction of apoptosis in cancer cells, which was evidenced by increased caspase activity in treated cells .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
